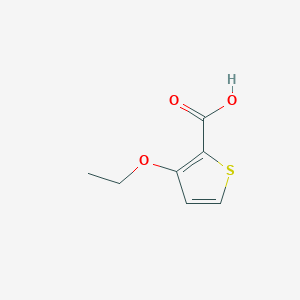

3-Ethoxythiophene-2-carboxylic acid

Description

3-Ethoxythiophene-2-carboxylic acid (CAS: 139926-23-1) is a thiophene derivative with the molecular formula C₇H₈O₃S and a molecular weight of 172.20 g/mol . Structurally, it features a carboxylic acid group at the 2-position and an ethoxy substituent at the 3-position of the thiophene ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and materials science. For example, it is utilized in the preparation of biologically active thienothienopyrimidines and other heterocyclic frameworks . Its ethoxy group enhances electron-donating properties, influencing reactivity in coupling reactions and cyclization processes .

Propriétés

IUPAC Name |

3-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKDCOINUAYGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380606 | |

| Record name | 3-ethoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139926-23-1 | |

| Record name | 3-ethoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Efficiency and Scalability

-

Electrophilic Substitution : Moderate yields (60–75%) but requires simple setups. Limited scalability due to regioselectivity issues.

-

Grignard Pathway : Higher yields (65–75%) and suitable for industrial production, albeit with stringent moisture control needs.

-

Ester Hydrolysis : Excellent yields (80–90%) but dependent on precursor availability.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, under controlled temperatures and solvent conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated thiophene derivatives.

Applications De Recherche Scientifique

3-Ethoxythiophene-2-carboxylic acid is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is employed in the production of organic semiconductors and materials for electronic devices.

Mécanisme D'action

The mechanism of action of 3-ethoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic ring and carboxylic acid group play crucial roles in its binding affinity and specificity. Additionally, its ethoxy group can enhance lipophilicity, facilitating membrane permeability and intracellular activity.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituents like halogens (Cl, I) or electron-withdrawing groups (acetyl) alter electronic properties, affecting reactivity in nucleophilic substitution or cycloaddition reactions .

- The ethoxy group in this compound enhances solubility in organic solvents compared to non-polar substituents (e.g., methyl) .

Physicochemical Properties

Limited data are available for direct comparison, but notable trends include:

- Polarity: The carboxylic acid group increases polarity, making these compounds more soluble in polar solvents (e.g., DMSO, ethanol) compared to ester derivatives .

- Stability : Halogenated derivatives (e.g., 3-chloro, 3-iodo) exhibit lower thermal stability due to weaker C–X bonds, whereas ethoxy and methyl groups improve stability .

Activité Biologique

3-Ethoxythiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, and antifungal activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. The ethoxy and carboxylic acid functional groups contribute to its chemical reactivity and potential interactions with biological targets.

Antioxidant Activity

Research has demonstrated that derivatives of thiophene-2-carboxylic acids exhibit significant antioxidant properties. For instance, in a study evaluating various thiophene derivatives, it was found that 3-amino thiophene-2-carboxamide derivatives showed increased antioxidant activity compared to their hydroxyl or methyl counterparts. The antioxidant activity was measured using the ABTS radical cation decolorization assay, with results summarized in Table 1.

Table 1: Antioxidant Activity of Thiophene Derivatives

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| 7a | 62.0 |

| 3a | 54.9 |

| 5a | 46.9 |

| Ascorbic Acid | 88.44 |

The presence of electron-donating groups such as amino groups enhances the resonance stability of the thiophene ring, facilitating electron transfer and trapping free radicals, which is crucial for antioxidant activity .

Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. The results indicate that these compounds possess notable antibacterial properties, particularly against Gram-positive strains.

Table 2: Antibacterial Activity Against Pathogenic Bacteria

| Compound | Target Bacteria | % Inhibition |

|---|---|---|

| 7b | E. coli | 83.3 |

| 7b | P. aeruginosa | 82.6 |

| 7a | S. aureus | 86.9 |

| 3b | B. subtilis | 64.0 |

In comparative studies, compounds such as 7b exhibited higher activity than standard antibiotics like ampicillin, showcasing their potential as alternative antibacterial agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between thiophene derivatives and target proteins. For example, compounds were docked with proteins involved in bacterial resistance mechanisms, revealing strong binding affinities that correlate with their observed biological activities.

Case Studies

- Case Study on Antioxidant Activity : A study involving the synthesis of various thiophene derivatives demonstrated that modifications at the amino position significantly enhanced antioxidant capacity compared to unmodified counterparts.

- Case Study on Antibacterial Efficacy : Research conducted on a series of synthesized thiophene compounds revealed that those with specific substituents exhibited superior antibacterial activity against resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.